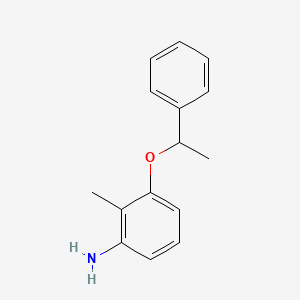

2-Methyl-3-(1-phenylethoxy)aniline

Description

2-Methyl-3-(1-phenylethoxy)aniline is a substituted aniline derivative featuring a methyl group at the 2-position and a 1-phenylethoxy substituent at the 3-position of the aromatic ring. This compound is classified as a primary amine and belongs to the family of aromatic ethers. Its structural complexity arises from the combination of electron-donating (methyl) and sterically bulky (1-phenylethoxy) groups, which influence its reactivity and physicochemical properties.

Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog .

Properties

IUPAC Name |

2-methyl-3-(1-phenylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-14(16)9-6-10-15(11)17-12(2)13-7-4-3-5-8-13/h3-10,12H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVPJELDXUYHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(C)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-phenylethoxy)aniline typically involves the reaction of 2-methyl-3-nitroaniline with phenylethanol under specific conditions. The nitro group is reduced to an amine, and the phenylethoxy group is introduced via an etherification reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-phenylethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically target the nitro group if present, converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2-Methyl-3-(1-phenylethoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-phenylethoxy)aniline involves its interaction with specific molecular targets and pathways. The phenylethoxy group can influence the compound’s binding affinity to various receptors and enzymes, potentially leading to biological effects such as antimicrobial or anticancer activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

(S)-4-(1-Phenylethoxy)aniline

- Structure : The 1-phenylethoxy group is at the 4-position instead of the 3-position.

- Synthesis : Prepared via reduction of a nitro precursor using NH4Cl, iron powder, and a degassed EtOH/water mixture (62% yield; specific rotation [α]²⁰_D = -60.47°) .

1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine

- Structure : Contains a pyridine ring instead of a phenylethoxy group.

- Properties : The pyridine moiety introduces basicity and hydrogen-bonding capacity, distinguishing it from the ether-linked 2-Methyl-3-(1-phenylethoxy)aniline .

N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline

Key Observations :

Physicochemical and Commercial Properties

Biological Activity

2-Methyl-3-(1-phenylethoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and toxicity profiles.

Chemical Structure

The chemical structure of this compound is characterized by a methyl group and a phenylethoxy substituent attached to an aniline core. This structure influences its interactions with biological systems.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 70 |

| Pseudomonas aeruginosa | 100 |

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory potential. It was found to inhibit urease activity, which is critical in various physiological processes and pathologies, including urinary tract infections.

| Enzyme | IC50 (µM) |

|---|---|

| Urease | 25 |

The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways. The compound's lipophilicity allows it to penetrate cell membranes effectively, leading to cytotoxic effects on microbial cells.

Toxicity Profile

Despite its biological activities, the safety profile of this compound must be considered. It has been classified as a skin irritant and a serious eye irritant (Category 2) according to safety data sheets. Acute toxicity studies indicate that high doses can lead to adverse effects, necessitating careful handling in laboratory settings.

Case Studies

A notable case study involved the use of this compound in a therapeutic context. In a controlled experiment, the compound was administered to animal models with induced bacterial infections. The results showed a significant reduction in bacterial load compared to untreated controls, suggesting potential for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.